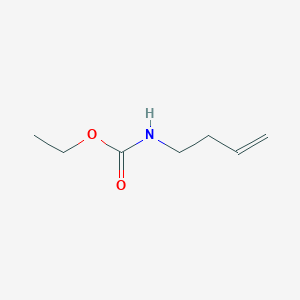

Ethyl but-3-en-1-ylcarbamate

Description

Properties

CAS No. |

5041-32-7 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

ethyl N-but-3-enylcarbamate |

InChI |

InChI=1S/C7H13NO2/c1-3-5-6-8-7(9)10-4-2/h3H,1,4-6H2,2H3,(H,8,9) |

InChI Key |

UUDCIVJTMZEFPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NCCC=C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl But 3 En 1 Ylcarbamate and Analogues

Direct and Indirect Synthetic Routes to Ethyl but-3-en-1-ylcarbamate

The creation of the carbamate (B1207046) linkage in this compound can be achieved through several synthetic approaches. These methods range from direct reactions of the corresponding amine with chloroformates to more complex, multi-step sequences involving rearrangements.

Approaches Utilizing Unsaturated Amine Derivatives as Precursors

The most direct synthesis of this compound starts with the precursor but-3-en-1-amine. This unsaturated amine provides the essential carbon backbone and the nitrogen atom required for the final carbamate structure. The terminal alkene of but-3-en-1-amine is a key functional group that is typically preserved throughout the synthesis. The reactivity of the amino group is harnessed to form the carbamate functional group. This approach is fundamental and serves as a basis for comparison with other, more intricate synthetic strategies.

Carbamate Formation via Reaction of Amines with Ethyl Chloroformate

A prevalent and efficient method for synthesizing this compound is the reaction of but-3-en-1-amine with ethyl chloroformate. sigmaaldrich.com This reaction is a classic example of N-acylation. Typically, the reaction is performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid that is generated as a byproduct. The use of a base is crucial to drive the reaction to completion and to prevent the protonation of the starting amine, which would render it unreactive.

The general reaction is as follows:

CH2=CH(CH2)2NH2 + ClCOOC2H5 → CH2=CH(CH2)2NHCOOC2H5 + HCl

This method is widely applicable for the synthesis of various carbamates and is favored for its simplicity and generally high yields. sciencemadness.org The reaction conditions are typically mild, which helps to avoid potential side reactions involving the alkene functionality.

Base-Catalyzed Rearrangement Methodologies in Carbamate Synthesis

While direct acylation is common, rearrangement reactions also offer pathways to carbamates. The Lossen rearrangement, for instance, can be adapted for carbamate synthesis. This reaction involves the conversion of hydroxamic acids into isocyanates, which can then be trapped by alcohols to yield carbamates. google.com A base-catalyzed version of the Lossen rearrangement provides a milder alternative to traditional conditions, which can be beneficial when dealing with sensitive functional groups like alkenes. google.com

Protective Group Strategies in the Synthesis of Alkene-Functionalized Amines

In the synthesis of more complex molecules containing the but-3-en-1-ylcarbamate moiety, the use of protecting groups is often essential. chem-station.com These groups temporarily mask the reactivity of the amine, allowing for chemical transformations on other parts of the molecule without unintended side reactions.

Application of N-tert-Butoxycarbonyl (Boc) Protection and Related Strategies in but-3-en-1-ylcarbamate Systems

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions. masterorganicchemistry.comresearchgate.net The N-Boc protected form of but-3-en-1-amine, tert-butyl but-3-en-1-ylcarbamate, is a stable and commercially available intermediate. apolloscientific.co.uk

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. derpharmachemica.comorganic-chemistry.org

Table 1: Comparison of Conditions for N-Boc Protection of Amines

| Catalyst/Solvent System | Reaction Time | Yield | Reference |

| Amberlite-IR 120 (solvent-free) | 1-3 min | Good to Excellent | derpharmachemica.com |

| HClO₄–SiO₂ (solvent-free) | Room Temp | High | organic-chemistry.org |

| 1-Alkyl-3-methylimidazolium ionic liquids | Not specified | Excellent | organic-chemistry.org |

| 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Not specified | High | organic-chemistry.org |

The Boc group's stability to many reagents allows for a wide range of subsequent chemical modifications. researchgate.net When the synthesis is complete, the Boc group can be readily removed with acids such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. masterorganicchemistry.comresearchgate.net

Orthogonal Protecting Group Considerations for Multifunctional Carbamate Architectures

In the synthesis of complex molecules with multiple functional groups, an orthogonal protecting group strategy is crucial. researchgate.net This approach allows for the selective deprotection of one functional group while others remain protected. masterorganicchemistry.com For instance, if a molecule contains both a Boc-protected amine and another acid-sensitive group, a different protecting group that can be removed under non-acidic conditions would be necessary for one of them.

Table 2: Common Orthogonal Protecting Groups for Amines

| Protecting Group | Abbreviation | Deprotection Condition |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) masterorganicchemistry.com |

| Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine) masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com |

| Allyloxycarbonyl | Alloc | Pd(0) catalysis researchgate.net |

The ability to selectively remove these protecting groups allows for the stepwise construction of complex molecular architectures containing the this compound unit.

Chemoenzymatic and Biocatalytic Approaches to Carbamate Building Blocks

The synthesis of carbamates, a crucial functional group in many pharmaceuticals and agrochemicals, has increasingly benefited from the adoption of chemoenzymatic and biocatalytic strategies. These approaches offer significant advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and enhanced sustainability. The focus of this section is on the application of these green methodologies to the synthesis of carbamate building blocks, with a particular emphasis on structures analogous to this compound.

Enzymatic Transformations for Chiral Carbamate Precursors

The generation of chiral carbamates and their precursors is a pivotal step in the synthesis of many complex molecules. Enzymes, with their inherent stereoselectivity, are ideal catalysts for these transformations. rsc.org A notable advancement in this area is the use of promiscuous esterases for the synthesis of carbamates in aqueous media. nih.gov

Researchers have successfully employed the esterase from Pyrobaculum calidifontis VA1 (PestE) for the synthesis of a variety of carbamates from different aliphatic, aromatic, and arylaliphatic amines. nih.gov This enzyme exhibits acyltransferase activity, facilitating the reaction between various amines and carbonates like dimethyl-, dibenzyl-, or diallyl carbonate. nih.gov The reactions are typically carried out in water, which significantly enhances the environmental profile of the synthesis. nih.gov For instance, various benzylamine (B48309) and aniline (B41778) derivatives, as well as aliphatic amines, have been efficiently converted into their corresponding benzyloxycarbonyl (Cbz)- or allyloxycarbonyl (Alloc)-protected products, with isolated yields reaching up to 99%. nih.gov

The versatility of this enzymatic approach is highlighted by the broad range of substrates that can be utilized. The following table showcases a selection of amines and carbonates that have been successfully used in the enzymatic synthesis of carbamates, a methodology directly applicable to the synthesis of unsaturated carbamates like this compound.

Table 1: Substrate Scope for the Enzymatic Synthesis of Carbamates using PestE

| Amine Substrate | Carbonate Substrate | Product Type | Yield (%) |

|---|---|---|---|

| Benzylamine | Dibenzyl carbonate | Cbz-protected amine | >99 |

| Aniline | Dibenzyl carbonate | Cbz-protected amine | 98 |

| 4-Fluoroaniline | Dibenzyl carbonate | Cbz-protected amine | 97 |

| (R)-α-Methylbenzylamine | Dibenzyl carbonate | Cbz-protected amine | >99 |

| Allylamine | Diallyl carbonate | Alloc-protected amine | 95 |

This enzymatic methodology provides a powerful tool for the synthesis of chiral carbamate precursors, offering high yields and excellent chemoselectivity under environmentally benign conditions.

Integration of Biotransformations in Sustainable Carbamate Synthesis

The integration of biocatalytic steps into synthetic workflows is a cornerstone of sustainable chemical manufacturing. researchgate.net In the context of carbamate synthesis, this is exemplified by the development of continuous flow processes that couple chemical reactions with enzymatic transformations. nih.govucd.iealmacgroup.com

This telescoped flow process has been successfully applied to a range of acid substrates, affording the desired carbamate products in high yield and purity. nih.govbeilstein-journals.org The ability to conduct these reactions in a continuous manner not only improves efficiency but also allows for better control over reaction parameters and reduces waste generation. nih.gov

The application of biocatalysis is not limited to impurity removal. Enzymes are also being explored for the direct synthesis of carbamates from carbon dioxide and amines, offering a green alternative to the use of toxic phosgene (B1210022) derivatives. nih.gov For example, zinc-based catalyst systems, sometimes used in conjunction with biocatalysts, have shown promise in facilitating the fixation of CO2 into carbamate structures under mild conditions. nih.gov

These integrated chemoenzymatic and biocatalytic approaches represent a significant step forward in the sustainable synthesis of carbamate building blocks. By combining the selectivity of enzymes with the efficiency of modern synthetic methods, it is possible to develop greener and more economical routes to important chemical intermediates like this compound.

Mechanistic Investigations of Carbamate Reactions

Elucidation of Carbamate (B1207046) Formation Mechanisms

The synthesis of carbamates can be achieved through several mechanistic routes, most notably the Lossen rearrangement and addition-elimination reactions.

The Lossen rearrangement provides a versatile method for converting hydroxamic acids into carbamates, proceeding through an isocyanate intermediate. google.com This transformation can be performed catalytically, enhancing its sustainability. kit-technology.de

The reaction is initiated by the in-situ activation of a hydroxamic acid with reagents like dialkyl carbonates in the presence of a catalytic amount of a tertiary amine base. google.comkit-technology.de The proposed mechanism involves the deprotonation of the hydroxamic acid by the amine catalyst. The resulting hydroxamate anion attacks the activating agent (e.g., dimethyl carbonate), forming a highly reactive mixed anhydride. This intermediate then undergoes the Lossen rearrangement, where the R-group migrates from the carbonyl carbon to the nitrogen atom, with the concurrent expulsion of a leaving group, to form an isocyanate. google.com In the presence of an alcohol, such as but-3-en-1-ol, the isocyanate is trapped via nucleophilic addition to yield the desired carbamate, regenerating the amine catalyst in the process. google.com

Studies have shown that various tertiary amine bases can catalyze this reaction, and the choice of activating reagent and solvent can influence yields. kit-technology.de For instance, the use of dimethyl carbonate in methanol (B129727) with a catalytic amount of a tertiary amine base has been shown to produce methyl carbamates in moderate to good yields. kit-technology.de

Table 1: Catalytic Lossen Rearrangement Conditions and Yields

| Hydroxamic Acid | Activating Reagent/Solvent | Catalyst (equiv.) | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aliphatic Hydroxamic Acids | Dimethyl Carbonate/Methanol | Tertiary Amine (0.1-0.2) | Alkyl Carbamate | 52-77% | kit-technology.de |

| N-Hydroxybenzamide | Dimethyl Carbonate/Methanol | Tertiary Amine | Aniline (B41778) | - | kit-technology.de |

This table presents generalized data based on findings from referenced studies.

The formation of carbamates frequently proceeds via a nucleophilic addition-elimination mechanism, which is characteristic of acyl substitution reactions. chemistrysteps.com This two-step process involves the initial addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. chemistrysteps.commasterorganicchemistry.com

In the context of synthesizing Ethyl but-3-en-1-ylcarbamate, a primary example is the reaction of an isocyanate with an alcohol. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This addition step breaks the C=O pi bond and forms a tetrahedral intermediate. chemistrysteps.com The subsequent elimination step does not involve a traditional leaving group but rather a proton transfer from the formerly alcoholic oxygen to the nitrogen, yielding the stable carbamate product.

Alternatively, carbamates can be synthesized from acyl chlorides (e.g., chloroformates) and amines or alcohols. When an alcohol attacks an acyl chloride, a tetrahedral intermediate is formed. The carbonyl group is then reformed by expelling the chloride ion, which is an excellent leaving group. chemistrysteps.comsavemyexams.com The reaction of ammonia (B1221849) or a primary amine with an acyl chloride follows a similar path, where the nitrogen's lone pair initiates the nucleophilic attack. savemyexams.com

The favorability of the elimination step is dictated by the stability of the leaving group; good leaving groups are weak bases. masterorganicchemistry.com This principle governs the reactivity of various carboxylic acid derivatives in forming carbamates.

Gas-Phase Elimination Reactions of Ethyl Carbamate Systems

The thermal stability and decomposition pathways of ethyl carbamate are of significant interest, particularly as it is a known contaminant in fermented foods and beverages. nih.gov These studies provide insight into the potential gas-phase elimination reactions of related structures like this compound.

While not extensively detailed for ethyl carbamate itself in the provided context, gas-phase eliminations of esters often proceed through a concerted mechanism involving a six-membered cyclic transition state (pyrolytic syn-elimination or Ei reaction). For a carbamate, this would involve the transfer of a proton from the nitrogen to the oxygen of the carbonyl group, leading to the formation of an isocyanate and an alcohol. However, the dominant high-temperature reactions observed for ethyl carbamate in food systems involve its formation from precursors rather than its unimolecular elimination.

Studies on the distillation of alcoholic beverages show that ethyl carbamate is predominantly formed from the gas-phase reaction of ethanol (B145695) with derivatives of urea (B33335) and cyanide at high temperatures. nih.gov For instance, urea can decompose into isocyanic acid (HNCO), which then reacts with gaseous ethanol to generate ethyl carbamate. nih.gov This suggests that under thermal stress, the dominant pathway is often bimolecular formation rather than unimolecular elimination.

Carbamic acids are key intermediates in both the formation and hydrolysis of carbamates. The parent carbamic acid is unstable and readily decarboxylates to yield an amine and carbon dioxide. In the context of ethyl carbamate hydrolysis, the reaction can proceed through the formation of a carbamic acid intermediate, which then decomposes. researchgate.net

The formation of ethyl carbamate from ethanol and carbamyl compounds like urea or citrulline is a primary mechanism in fermented products. researchgate.net The reverse reaction, hydrolysis, can be base-catalyzed and may proceed via an E1cb mechanism, involving the formation of an isocyanate intermediate which is then hydrated to a carbamic acid, followed by decarboxylation. researchgate.net The stability of the intermediate carbamic acid is crucial, and its decomposition by releasing CO2 drives the reaction. acs.org

Catalytic Transformations Involving Allylic Carbamate Moieties

The but-3-en-1-yl group in this compound is an allylic system, which imparts specific reactivity that can be harnessed in catalytic transformations. Transition metal catalysis, particularly with palladium and iridium, is a powerful tool for modifying allylic compounds. whiterose.ac.ukuwindsor.ca

Direct, iridium-catalyzed enantioselective allylation allows for the reaction between carbamates and achiral allylic carbonates to produce branched, protected primary allylic amines with high selectivity. nih.govorganic-chemistry.org These reactions can proceed with various carbamate protecting groups in good yields and high enantioselectivities, often requiring minimal or no base. nih.govorganic-chemistry.org The mechanism involves the formation of a metalacyclic iridium catalyst that activates the allylic carbonate.

Palladium-catalyzed allylic substitution is another key transformation. whiterose.ac.ukuwindsor.ca For example, a palladium-catalyzed method has been developed to synthesize 3-fluoropiperidines from allylic carbamates and 1,3-dicarbonyl compounds. whiterose.ac.uk Furthermore, organocatalytic methods have been investigated for transformations such as the bromocyclization of O-allyl carbamates, where a catalyst activates a bromine source to initiate an enantioselective cyclization. researchgate.net

Table 2: Examples of Catalytic Transformations of Allylic Carbamates

| Catalyst System | Substrate(s) | Transformation | Product Type | Reference |

|---|---|---|---|---|

| Iridium / Phosphoramidite Ligand | Carbamate, Allylic Carbonate | Intermolecular Allylic Substitution | Branched Allylic Amine | nih.gov, organic-chemistry.org |

| Palladium / Chiral Ligand | Allylic Carbamate, 1,3-Dicarbonyl | Allylic Substitution / Cyclization | 3-Fluoropiperidine | whiterose.ac.uk |

| Cinchona-based Organocatalyst | O-Allyl Carbamate, NBS | Bromocyclization | Bromoaminocyclized Product | researchgate.net |

This table summarizes representative transformations and is not exhaustive.

Palladium-Catalyzed Allylic Substitution Reactions

Palladium-catalyzed allylic substitution is a cornerstone of modern organic synthesis, and unsaturated carbamates like this compound are competent substrates for these transformations. The general mechanism involves the reaction of a palladium(0) catalyst with the allylic system to form a π-allyl palladium intermediate. In this process, the carbamate can function as a leaving group. mit.edu The subsequent reaction with a nucleophile can lead to either linear or branched products.

A key aspect of these reactions is regioselectivity. The choice of nucleophile and solvent significantly influences the product distribution. nih.govacs.org For instance, in palladium-catalyzed allylic amination, the use of common secondary amines often leads to the linear product, which is the thermodynamically favored isomer. nih.govacs.org In contrast, specific nucleophiles like NH aziridines can favor the formation of the branched (kinetic) product. nih.govacs.org The isomerization of the branched to the linear product is itself a palladium-catalyzed process. nih.gov The solvent also plays a crucial role; reactions conducted in tetrahydrofuran (B95107) (THF) have been shown to yield the highest branched-to-linear product ratios. nih.govacs.org This is attributed to the intermediacy of σ-complexes. nih.govacs.org

For this compound, the carbamate nitrogen itself can act as an intramolecular nucleophile, or an external nucleophile can be introduced. The competition between C-allylation and N-allylation is influenced by the steric properties of the amine used. elsevierpure.com

Table 1: Factors Influencing Regioselectivity in Palladium-Catalyzed Allylic Amination

| Factor | Influence on Product Ratio (Branched vs. Linear) | Mechanistic Rationale nih.govacs.org |

|---|---|---|

| Nucleophile | Secondary amines typically favor the linear (thermodynamic) product. Bulky or specific nucleophiles (e.g., aziridines) can favor the branched (kinetic) product. | The nature of the amine affects the rate of isomerization of the initially formed branched product to the more stable linear product. |

| Solvent | THF generally provides the highest branched-to-linear product ratios. | The solvent can influence the stability and reactivity of the intermediate palladium σ-complexes involved in the catalytic cycle. |

| Catalyst/Ligand | The choice of palladium precursor and ligands can be tailored to control both regioselectivity and stereochemistry. | Ligands modify the steric and electronic environment of the palladium center, directly impacting the nucleophilic attack on the π-allyl intermediate. |

Copper-Catalyzed Radical Transformations and Oxidative Aminations

Copper catalysts are effective in mediating radical reactions and oxidative aminations involving unsaturated systems. For a substrate like this compound, the terminal alkene is susceptible to transformations initiated by copper-generated radical species.

One relevant pathway is the intermolecular three-component alkene carboamination. nih.gov The proposed mechanism involves the addition of an electrophilic carbon-centered radical to the alkene. nih.gov This generates a radical intermediate which is then oxidized by a Cu(II) species, leading to a carbocationic intermediate that is subsequently trapped by a nucleophile, such as an amine. nih.gov

Another significant transformation is copper-catalyzed oxidative amination, which can be used to synthesize carbamates directly. rsc.orgnih.gov In reactions involving unactivated alkanes, a mechanism has been proposed where a tert-butoxy (B1229062) radical abstracts a hydrogen atom to form an alkyl radical. This radical is then oxidized by a ligated Cu(II) complex to an alkene, which can then undergo further functionalization to an allylic ester or a related product. acs.org For this compound, the allylic C-H bonds are potential sites for such oxidative functionalization. The reaction mechanism for copper-catalyzed difluoroalkylation of alkenes also proceeds through a radical pathway, where a Cu(I) species reacts with a bromodifluoroacetate to generate a difluoroalkyl radical, which then adds to the alkene. mdpi.com

Table 2: Examples of Copper-Catalyzed Transformations on Unsaturated Systems

| Transformation Type | Catalyst System (Example) | Mechanistic Feature nih.govacs.orgmdpi.com |

|---|---|---|

| Alkene Carboamination | Copper Catalyst / Radical Initiator / Amine Nucleophile | Addition of a carbon-centered radical to the alkene, followed by Cu(II)-mediated oxidation and nucleophilic trapping. |

| Oxidative Dehydrogenation | [(BPI)Cu(PPh₃)₂] / Oxidant | C-H bond cleavage by a radical, followed by oxidation of the resulting alkyl radical by a Cu(II) complex to form an alkene. |

| Difluoroalkylation | Cu(I) / Ethyl bromodifluoroacetate | Single electron transfer from Cu(I) to the alkyl halide generates a carbon-centered radical which adds to the alkene. |

Metal-Catalyzed Cyclization and Annulation Pathways

The structure of this compound is well-suited for intramolecular cyclization reactions, where the carbamate and alkene moieties react to form heterocyclic products. A notable example of such a transformation is the copper-catalyzed intramolecular nitrene addition. acs.org

In this type of reaction, an unsaturated carbamate, often derivatized as an N-tosyloxy or similar precursor, is treated with a copper catalyst. The catalyst facilitates the in-situ generation of a highly reactive nitrene intermediate. The carbamate group serves as a tether, positioning the nitrene in proximity to the double bond. acs.org The nitrene then undergoes an intramolecular addition reaction with the alkene to form a strained, bicyclic aziridine (B145994) product. acs.org These resulting aziridines are valuable synthetic intermediates that can be opened by various nucleophiles in a regio- and stereoselective manner. acs.org This methodology provides a powerful route to complex amino-functionalized cyclic structures.

Polymerization Mechanisms of Alkene-Functionalized Carbamate Derivatives

The terminal double bond in this compound allows it to function as a monomer in addition polymerization reactions. The presence of the carbamate group can influence the polymerization behavior and imparts functionality to the resulting polymer. Controlled radical polymerization techniques are particularly suitable for such functional monomers, as they allow for the synthesis of well-defined macromolecules.

Atom Transfer Radical Polymerization (ATRP) of Related Unsaturated Monomers

Atom Transfer Radical Polymerization (ATRP) is a robust and widely used method for controlled radical polymerization. cmu.eduspringernature.com Its radical nature makes it tolerant to a wide variety of functional groups in the monomer, including carbamates. cmu.edu The polymerization of a monomer like this compound via ATRP would result in a polymer with pendant carbamate groups along the backbone.

The mechanism of ATRP is based on a reversible equilibrium between active, propagating radicals (P•) and dormant species (P-X), which are typically alkyl halides. cmu.edusigmaaldrich.com This equilibrium is established by a transition metal catalyst, most commonly a copper(I) complex (Cu(I)/L), which acts as the activator. sigmaaldrich.com The activator complex reversibly transfers a halogen atom (X) to the dormant chain end, generating the propagating radical and the higher oxidation state copper(II) complex (Cu(II)X/L), which serves as the deactivator. cmu.edusigmaaldrich.com By keeping the concentration of propagating radicals very low, termination reactions are significantly suppressed, leading to a "living" polymerization process. cmu.edu

Table 3: Core Components of an Atom Transfer Radical Polymerization (ATRP) System

| Component | Example | Function in the Polymerization Process cmu.educmu.edusigmaaldrich.com |

|---|---|---|

| Monomer | This compound | The unsaturated molecule that undergoes addition to the growing polymer chain. |

| Initiator | Ethyl α-bromoisobutyrate | An alkyl halide (R-X) that determines the initial fragment (R) of each polymer chain and introduces the transferable halogen atom (X). |

| Catalyst (Activator) | Copper(I) bromide (CuBr) | The lower oxidation state transition metal complex that abstracts the halogen from the dormant species to generate the active radical. |

| Ligand | Tris(2-pyridylmethyl)amine (TPMA) | Solubilizes the metal salt and modulates the catalyst's reactivity and the position of the ATRP equilibrium. |

| Deactivator | Copper(II) bromide (CuBr₂) | The higher oxidation state metal complex that transfers a halogen back to the propagating radical, reforming the dormant species. Often generated in situ. |

| Solvent | Anisole, Toluene | Used to solubilize all components and control the reaction concentration and viscosity. |

Kinetics and Efficiency in Controlled Radical Polymerization Processes

A defining characteristic of a controlled or "living" radical polymerization is its unique kinetic profile. fiveable.me The polymerization of an alkene-functionalized carbamate via a process like ATRP is expected to follow these kinetic principles.

First, the concentration of active, propagating radicals remains low and relatively constant throughout the reaction. sigmaaldrich.com This leads to a first-order kinetic dependence with respect to the monomer concentration. cmu.edu Consequently, a plot of the natural logarithm of the initial monomer concentration ([M]₀) over the monomer concentration at time t ([M]t) versus time should be linear, indicating a constant number of active species. sigmaaldrich.comcmu.edu

Second, due to the suppression of termination and chain transfer events, each initiator molecule ideally generates one growing polymer chain. cmu.edu This results in a linear increase of the polymer's number-average molecular weight (Mₙ) with monomer conversion. cmu.educmu.edu The final molecular weight can be predetermined by the initial ratio of monomer to initiator. cmu.edu

The efficiency of the process is quantified by the polydispersity index (PDI = Mₙ/Mₙ), which measures the breadth of the molecular weight distribution. In a well-controlled ATRP, PDI values are typically low, often below 1.2, indicating that the polymer chains are of similar length. cmu.edu

Table 4: Kinetic Hallmarks of a Controlled Radical Polymerization

| Kinetic Parameter | Expected Observation in a Controlled Process | Significance cmu.edusigmaaldrich.comcmu.edu |

|---|---|---|

| Rate of Polymerization | First-order with respect to monomer concentration (linear ln([M]₀/[M]t) vs. time plot). | Indicates a constant concentration of propagating radicals, a key feature of a "living" system. |

| Molecular Weight (Mₙ) | Increases linearly with monomer conversion. | Demonstrates that chain growth is continuous and termination/transfer reactions are minimal. |

| Polydispersity Index (PDI) | Low values (e.g., < 1.2), remains narrow throughout the polymerization. | Confirms that all chains are initiated at approximately the same time and grow at a similar rate, leading to a well-defined polymer. |

Computational Chemistry Applications in Ethyl But 3 En 1 Ylcarbamate Research

Quantum Chemical Methodologies for Carbamate (B1207046) Systems

The study of carbamate systems, including Ethyl but-3-en-1-ylcarbamate, heavily relies on quantum chemical methodologies to elucidate their electronic structure and predict their properties.

Quantum mechanical methods like the Hartree-Fock (HF) method, Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) are foundational for the computational analysis of carbamates. nih.gov DFT has become especially popular due to its favorable balance of computational cost and accuracy. mdpi.com Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used for carbamate systems to calculate optimized geometric parameters and theoretical vibrational frequencies. nih.gov

Hartree-Fock (HF): This is a fundamental ab initio method that solves the Schrödinger equation for a multi-electron system in an approximate way. While computationally less intensive than more advanced methods, it does not account for electron correlation, which can be important for accurate energy predictions. nih.gov

Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that incorporates electron correlation, offering improved accuracy over HF. nih.gov It is often used for studying reaction mechanisms and obtaining more reliable energy values, as seen in the computational study of the gas-phase elimination of other ethyl carbamate derivatives. researchgate.net

Density Functional Theory (DFT): DFT methods are based on calculating the electron density of a system rather than the complex many-electron wavefunction. mdpi.com This approach includes effects of electron correlation at a lower computational cost than methods like MP2. nih.gov Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation, are particularly effective. researchgate.net Studies on various carbamates have successfully employed DFT to investigate molecular structures, vibrational spectra, and reaction mechanisms. nih.govnih.govresearchgate.net

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and the specific functional used. umich.edu

Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. For carbamates, Pople-style basis sets such as 6-31G(d), 6-311G**, and 6-311++G(d,p) are commonly employed. nih.govnih.govnih.gov The addition of polarization functions (e.g., d, p) and diffuse functions (+) is crucial for accurately describing the electronic distribution, especially in molecules with heteroatoms and potential for hydrogen bonding, as is characteristic of carbamates. researchgate.net For instance, the 6-311++G(d,p) basis set has been used to achieve good agreement between theoretical and experimental data for carbamate molecules. nih.gov

Functionals: The choice of the DFT functional is also critical. The B3LYP functional is a popular choice for many organic systems, including carbamates, providing reliable geometric and vibrational data. nih.govresearchgate.net Other functionals, like the M06-2X, have also been shown to perform well, particularly for capturing non-covalent interactions which can be important in carbamate systems. nih.gov The selection of the functional and basis set represents a trade-off between computational cost and desired accuracy, tailored to the specific property being investigated. umich.edu

Prediction and Validation of Spectroscopic and Structural Data

Computational methods allow for the prediction of spectroscopic and structural data for this compound, which can then be validated against experimental measurements.

One of the most powerful applications of computational chemistry is the prediction of vibrational spectra (Infrared and Raman). Theoretical vibrational frequencies for this compound can be calculated using DFT methods, typically at the B3LYP/6-311++G(d,p) level of theory. nih.gov These calculated frequencies, after applying a scaling factor to correct for anharmonicity and other systematic errors, can be compared with experimental FT-IR spectra. nih.gov This comparison aids in the assignment of specific vibrational modes to the observed spectral bands. nih.gov

For this compound, key vibrational modes would include the N-H stretching, C=O stretching of the carbamate group, C-O and C-N stretching, as well as the C=C stretching and =C-H bending of the butenyl group. A comparative analysis, such as the one shown in the hypothetical table below, is essential for confirming the molecular structure. nih.govmdpi.com

Table 1: Illustrative Comparative Analysis of Vibrational Frequencies for this compound This table presents hypothetical data for illustrative purposes, based on typical values for the functional groups present.

| Vibrational Assignment | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3350 | 3345 |

| =C-H Stretch | 3080 | 3075 |

| C-H Stretch (Aliphatic) | 2980 | 2978 |

| C=O Stretch | 1710 | 1705 |

| C=C Stretch | 1645 | 1642 |

| N-H Bend | 1530 | 1535 |

Geometric optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. arxiv.orgyoutube.com Using methods like DFT, the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated. mdpi.com

Table 2: Illustrative Comparison of Calculated and Standard Geometric Parameters for this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value (DFT) | Standard Experimental Value |

|---|---|---|---|

| Bond Length | C=O | 1.23 Å | 1.22 Å |

| Bond Length | C-N | 1.35 Å | 1.34 Å |

| Bond Length | C=C | 1.34 Å | 1.33 Å |

| Bond Angle | O=C-N | 125.0° | 124.5° |

| Bond Angle | C-N-H | 121.0° | 120.5° |

Simulation of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For this compound, this could involve simulating its formation, hydrolysis, or thermal decomposition. researchgate.net

Theoretical studies on the thermal decomposition of similar ethyl carbamates have shown that these reactions can proceed via a concerted cis-elimination mechanism. researchgate.net This process involves a six-membered cyclic transition state, leading to the formation of an alkene (ethylene) and a carbamic acid intermediate, which then rapidly decarboxylates. researchgate.net

By using methods such as DFT or MP2, researchers can:

Locate Transition States (TS): Identify the high-energy structures that connect reactants and products. researchgate.net

Calculate Activation Energies (Ea): Determine the energy barrier for a reaction, which is crucial for predicting reaction rates. researchgate.net

Perform Intrinsic Reaction Coordinate (IRC) Calculations: Verify that a located transition state correctly connects the desired reactants and products on the potential energy surface. researchgate.net

Such simulations provide a step-by-step molecular view of bond-breaking and bond-forming processes, offering insights into reaction kinetics and mechanisms that are often difficult to probe experimentally. researchgate.net For example, computational studies have been used to investigate the mechanism of carbamate formation from the reaction of amines with carbon dioxide, highlighting the role of solvent molecules and the nature of the transition states involved. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Pathways

Intrinsic Reaction Coordinate (IRC) calculations serve to map the energetic landscape of a chemical reaction, tracing the lowest energy path from a transition state to the corresponding reactants and products. This powerful tool provides a step-by-step visualization of geometric changes throughout a reaction. For this compound, IRC calculations could, for example, elucidate the precise mechanism of its intramolecular cyclization or thermal decomposition. At present, no studies have been found that apply IRC analysis to the reaction pathways of this compound.

Activation Energy and Rate Constant Determinations for Thermal Processes

A critical aspect of understanding a compound's stability and reactivity is the determination of the activation energy (Ea) and rate constants for its thermal transformations. Computational chemistry can predict these kinetic parameters, offering insight into the feasibility and speed of reactions like pyrolysis or rearrangements. While general knowledge of carbamate thermal stability exists, specific computational data on the activation energies and rate constants for thermal processes involving this compound are not available in the current body of scientific research.

Exploration of Reactivity and Selectivity in Catalytic Processes

The strategic use of catalysts can unlock novel reaction pathways and control the outcome of chemical transformations. The unique structure of this compound presents several sites for potential catalytic functionalization. Computational studies are instrumental in understanding the mechanisms of such catalytic processes and in predicting their selectivity.

Mechanistic Insights into Metal-Catalyzed C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in modern organic synthesis. Computational modeling plays a crucial role in elucidating the intricate mechanisms of metal-catalyzed C-H activation, helping to explain observed reactivity and selectivity. A computational investigation into the metal-catalyzed C-H functionalization of this compound could identify the most susceptible C-H bonds and guide the development of selective synthetic methods. However, no such computational studies specific to this molecule have been reported.

Computational Studies on Carbon Dioxide Fixation Mechanisms

The chemical fixation of carbon dioxide is a field of intense research interest, with carbamates playing a role in certain CO2 capture and conversion technologies. Computational studies in this area can unravel the mechanistic details of how molecules interact with and incorporate CO2. An investigation into the potential for this compound to participate in CO2 fixation, and the mechanism thereof, has not been undertaken in the available literature.

Advanced Analytical Techniques for Carbamate Characterization

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. By probing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition, bonding, and functional groups can be obtained.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. oup.comnih.gov

For Ethyl but-3-en-1-ylcarbamate, the IR spectrum would be expected to show the following characteristic absorption bands:

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the carbamate (B1207046) group. oup.comacs.orgnist.gov

C-H Stretches: Signals just below 3000 cm⁻¹ for the sp³ hybridized C-H bonds and just above 3000 cm⁻¹ for the sp² hybridized C-H bonds of the alkene.

C=O Stretch: A strong, sharp absorption band in the range of 1680-1730 cm⁻¹ is characteristic of the carbonyl group (C=O) in the carbamate linkage. acs.org

C=C Stretch: A medium intensity peak around 1640-1680 cm⁻¹ corresponding to the carbon-carbon double bond stretch of the butenyl group.

C-O Stretch: Absorption bands in the region of 1200-1300 cm⁻¹ are expected for the C-O stretching vibrations within the carbamate and ester functionalities. oup.comacs.orgnist.gov

N-H Bend: A peak in the range of 1500-1600 cm⁻¹ due to the N-H bending vibration.

The precise position and shape of these bands can also provide information about the molecule's conformation and any intermolecular interactions, such as hydrogen bonding. oup.comnih.gov

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3500 | Medium |

| C-H (sp²) | Stretch | > 3000 | Medium |

| C-H (sp³) | Stretch | < 3000 | Medium |

| C=O | Stretch | 1680 - 1730 | Strong, Sharp |

| C=C | Stretch | 1640 - 1680 | Medium |

| C-O | Stretch | 1200 - 1300 | Strong |

| N-H | Bend | 1500 - 1600 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, the exact molecular formula can be determined.

For this compound (C₇H₁₃NO₂), the expected monoisotopic mass would be calculated with high precision. This accurate mass measurement allows for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure, with characteristic losses of fragments such as the ethyl group, the butenyl group, or carbon dioxide. nih.govoup.comslideshare.net

Chromatographic Separation and Detection Strategies

Chromatographic techniques are essential for separating the target analyte from complex mixtures and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, many carbamates are thermally labile and may degrade in the hot GC injector or on the column. qscience.comnih.govresearchgate.net To overcome this, derivatization is often employed to increase the volatility and thermal stability of the analyte. For carbamates, this can involve methylation or silylation of the N-H group. scispec.co.th

In a typical GC-MS analysis of derivatized this compound, the compound would be separated on a capillary column (e.g., a non-polar or medium-polarity column) and subsequently detected by a mass spectrometer. The mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) information. The retention time of the derivatized compound and its mass spectrum would be used for identification and quantification.

Typical GC-MS Parameters for Carbamate Analysis

| Parameter | Typical Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient (e.g., 60 °C hold for 1 min, then ramp to 280 °C) |

| Carrier Gas | Helium at a constant flow rate |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detector | Mass Spectrometer (Quadrupole, Ion Trap, or TOF) |

Liquid Chromatography with Spectrophotometric or Mass Spectrometric Detection (HPLC-UV/MS)

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of many carbamates due to its ability to handle thermally labile and non-volatile compounds without the need for derivatization. s4science.atepa.govresearchgate.netacs.orgchromatographyonline.com

For the analysis of this compound, a reversed-phase HPLC method would likely be employed. A C18 or C8 column would be used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution is often used to achieve optimal separation of multiple components.

Detection can be achieved using a UV detector, as the carbamate functional group exhibits some UV absorbance. However, for higher sensitivity and selectivity, coupling HPLC with a mass spectrometer (LC-MS) is the state-of-the-art approach. nih.govresearchgate.net Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis of carbamates, typically in positive ion mode, which would generate a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and for structural confirmation by analyzing the fragmentation of the parent ion. nih.gov

Typical HPLC-UV/MS Parameters for Carbamate Analysis

| Parameter | Typical Condition |

| Column | C18 or C8, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Gradient of Water (with formic acid) and Acetonitrile/Methanol |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| UV Detector Wavelength | 220 - 280 nm |

| MS Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF), or Triple Quadrupole |

Chiral Chromatography for Enantiomeric Purity Assessment

The presence of a stereocenter in "this compound" necessitates the use of chiral chromatography to separate and quantify its enantiomers. This technique is crucial for determining the enantiomeric purity of the compound, which is vital in fields such as pharmaceuticals and agrochemicals where the biological activity of enantiomers can differ significantly.

Methodology:

High-Performance Liquid Chromatography (HPLC) is the most common platform for chiral separations. A chiral stationary phase (CSP) is employed to create a diastereomeric interaction with the enantiomers of the analyte, leading to different retention times.

Chiral Stationary Phases (CSPs): For a compound like "this compound," polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, would be a primary choice. Columns like Chiralcel® OD (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (cellulose tris(3,5-dimethylphenylcarbamate)) are often effective for a wide range of racemates, including carbamates.

Mobile Phase: The mobile phase typically consists of a mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a more polar alcohol (e.g., isopropanol (B130326) or ethanol). The exact composition is optimized to achieve the best separation (resolution) and reasonable analysis time.

Detection: A UV detector is commonly used for detection, as the carbamate group provides a chromophore. The wavelength for detection would be selected based on the UV absorbance maximum of "this compound."

Expected Research Findings:

A typical research study on the chiral separation of "this compound" would present the following:

Optimization of Separation Conditions: A systematic investigation of different CSPs and mobile phase compositions to find the optimal conditions for baseline separation of the enantiomers.

Resolution Factor (Rs): A quantitative measure of the degree of separation between the two enantiomeric peaks. A value of Rs > 1.5 is generally considered to indicate a good separation.

Enantiomeric Excess (ee): The measurement of the excess of one enantiomer over the other in a mixture, calculated from the peak areas of the two enantiomers.

Elution Order: Determination of which enantiomer elutes first from the column, which can be established using standards of known absolute configuration.

A hypothetical data table summarizing the results of such an optimization study might look like this:

| Chiral Stationary Phase | Mobile Phase (Hexane:Isopropanol, v/v) | Flow Rate (mL/min) | Resolution (Rs) | Retention Time (min) |

| Chiralcel® OD | 90:10 | 1.0 | 1.8 | 12.5 (R), 15.2 (S) |

| Chiralpak® AD | 85:15 | 0.8 | 2.1 | 10.1 (S), 13.8 (R) |

| Chiralpak® IC | 95:5 | 1.2 | 1.2 | 18.3 (R), 20.1 (S) |

Note: This table is illustrative and based on typical results for similar compounds.

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For "this compound," single-crystal X-ray diffraction would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and conformational details.

Methodology:

Crystal Growth: The first and often most challenging step is to grow a single crystal of "this compound" of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is recorded by a detector as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The initial structural model is then refined to best fit the experimental data.

Detailed Research Findings:

A successful X-ray diffraction study of "this compound" would yield a wealth of structural information, typically presented in a crystallographic information file (CIF). Key findings would include:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

Space Group: The symmetry of the crystal lattice.

Molecular Conformation: The precise arrangement of the atoms in the molecule, including the planarity of the carbamate group and the torsion angles of the butenyl chain.

Intermolecular Interactions: The presence of hydrogen bonds (e.g., between the N-H of one molecule and the C=O of another) and other non-covalent interactions that stabilize the crystal packing.

An example of a data table summarizing key crystallographic data is provided below:

| Parameter | Value |

| Chemical Formula | C7H13NO2 |

| Formula Weight | 143.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 4 |

| R-factor | Value |

Note: The specific values in this table are placeholders and would be determined experimentally.

This detailed structural information is invaluable for understanding the physical properties of the compound and for computational modeling studies.

This compound as a Versatile Synthetic Building Block

This compound is a bifunctional organic compound that serves as a valuable and versatile building block in modern organic synthesis. Its structure incorporates two key reactive sites: a terminal alkene (but-3-en-1-yl group) and a carbamate functional group. This duality allows for a wide range of chemical transformations, making it an attractive precursor for the synthesis of more complex molecular architectures. The carbamate moiety can function as a protected form of an amine, which can be revealed later in a synthetic sequence, while the alkene provides a handle for carbon-carbon bond formation and other functionalization reactions.

Strategic Applications in the Construction of Complex Organic Molecules

The strategic use of molecules like this compound is central to the synthesis of complex organic products, including those with potential applications in medicinal chemistry. While specific applications of the ethyl ester are extensions of broader principles, the closely related tert-butyl analogues have been documented as key intermediates. For instance, tert-butyl di(but-3-en-1-yl)carbamate is utilized in the construction of intricate molecules where the butenyl groups can undergo various transformations. nih.gov The ethyl variant is expected to behave similarly, acting as a linchpin in multi-step syntheses.

The alkene group can participate in a host of powerful reactions, including:

Metathesis: Ring-closing metathesis (RCM), cross-metathesis, and enyne metathesis.

Addition Reactions: Halogenation, hydrohalogenation, and dihydroxylation to introduce new functional groups.

Oxidative Cleavage: To yield aldehydes or carboxylic acids for further elaboration.

Simultaneously, the carbamate group offers stability under a range of reaction conditions and can be hydrolyzed under acidic or basic conditions to liberate the primary amine, which can then be used for further coupling reactions. This strategic unmasking is a cornerstone of protecting group chemistry in the synthesis of pharmaceuticals and natural products.

Table 1: Reactive Sites of this compound and Their Synthetic Roles

| Reactive Site | Functional Group | Potential Transformations | Role in Synthesis |

|---|---|---|---|

| C=C Double Bond | Alkene | Metathesis, Addition, Oxidation, Polymerization | Chain elongation, Cyclization, Functional group introduction |

Precursors for Functionalized Heterocyclic Scaffolds (e.g., Piperidine and Pyrrolidine Derivatives)

Heterocyclic compounds, particularly piperidines and pyrrolidines, are ubiquitous scaffolds in pharmaceuticals and natural products. mdpi.comrsc.org this compound is a suitable precursor for these structures through intramolecular cyclization reactions. The general strategy involves a reaction that connects the nitrogen atom (or a carbon atom adjacent to it) to the alkene, forming the heterocyclic ring.

Several catalytic methods can be employed to achieve this transformation:

Intramolecular Amination/Cyclization: The carbamate nitrogen, while less nucleophilic than a free amine, can be induced to attack the alkene. Acid-promoted cyclization of N-carbamate protected amino alcohols is a known method for producing pyrrolidines and piperidines. organic-chemistry.org

Tandem Reactions: A powerful strategy involves a tandem cross-metathesis followed by an intramolecular aza-Michael reaction between an unsaturated carbamate and an enone, which can effectively construct substituted piperidine rings. organic-chemistry.org

Radical Cyclization: Radical-initiated reactions can form a bond between the nitrogen-containing portion of the molecule and the terminal alkene, leading to the formation of functionalized piperidines. nih.gov

Halocyclization: In the presence of an electrophilic halogen source (e.g., iodine), the alkene can be activated towards nucleophilic attack by the carbamate oxygen or nitrogen, leading to the formation of a halogenated heterocyclic intermediate, which can be further functionalized.

These cyclization strategies often allow for a high degree of stereochemical control, which is critical for the synthesis of biologically active molecules. nih.gov

Role in Modular and Convergent Synthetic Strategies

Convergent synthesis is a highly efficient approach where complex molecules are assembled from smaller, pre-functionalized fragments (modules) in the later stages of a synthesis. This method maximizes yield and simplifies purification compared to a linear approach. This compound is an ideal modular building block due to its distinct reactive ends.

In a convergent strategy, the alkene terminus can be elaborated into a complex fragment through reactions like cross-metathesis or Heck coupling. Independently, another part of the target molecule can be prepared. These two large fragments can then be joined via a reaction involving the carbamate's amine functionality, often after a deprotection step. This approach allows for the rapid generation of analogues by simply varying the modules coupled to the central carbamate scaffold, facilitating structure-activity relationship (SAR) studies in drug discovery.

Contributions to Polymer Chemistry and Functional Materials

The unique structure of this compound also lends itself to applications in materials science, particularly in the field of polymer chemistry. The presence of a polymerizable alkene group allows it to serve as a monomer for the creation of functional polymers with tailored properties.

Design and Synthesis of Functional Polymers

Carbamates are an emerging and important class of functional groups in polymer backbones for creating sequence-defined, abiotic polymers. organic-chemistry.orgwhiterose.ac.uk Polymers incorporating carbamate functionalities can be designed to have specific properties, such as enhanced rigidity and controlled folding, similar to but distinct from peptides. whiterose.ac.ukmdpi.com

When this compound is used as a monomer, it undergoes addition polymerization through its alkene group. chemistryviews.orgnih.gov This process typically involves a radical initiator that breaks the carbon-carbon double bond, allowing monomer units to link together and form a long chain. youtube.com The result is a polymer with a polyalkane (polyethylene-like) backbone and pendant ethyl carbamate side chains.

The carbamate side chains impart functionality to the polymer, influencing its physical and chemical properties, such as:

Solubility: The polar carbamate groups can increase the polymer's affinity for polar solvents.

Adhesion: The hydrogen-bonding capability of the N-H group in the carbamate can enhance adhesion to various substrates.

Post-Polymerization Modification: The carbamate group can be hydrolyzed to an amine, or the ester can be transesterified, allowing the entire polymer to be functionalized after its initial synthesis.

Table 2: Potential Properties of Polymers Derived from this compound

| Property | Originating Feature | Potential Application |

|---|---|---|

| Functionality | Pendant ethyl carbamate groups | Coatings, Adhesives, Drug delivery matrices |

| Modifiability | Reactivity of the carbamate side chain | Creation of diverse polymer libraries from a single backbone |

Development of New Polymeric Architectures via Alkene Reactivity

The reactivity of the alkene in this compound is key to forming new polymeric architectures. The most direct method is through radical polymerization. nih.govyoutube.com In this process, the reaction initiator adds to the less substituted carbon of the double bond (CH2=CH-), generating a more stable secondary radical on the adjacent carbon. This radical then propagates by attacking the next monomer unit in the same fashion, leading to a head-to-tail polymer structure. youtube.com

This approach allows for the creation of linear homopolymers of this compound or copolymers with other vinyl monomers (e.g., styrene, acrylates). By carefully selecting comonomers, chemists can fine-tune the properties of the resulting material, such as its glass transition temperature, mechanical strength, and surface energy.

Furthermore, advanced polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) could be employed. nih.gov These controlled radical polymerization methods would allow for the synthesis of well-defined polymer architectures, including block copolymers and star polymers, with precise control over molecular weight and low polydispersity. Such controlled architectures are crucial for advanced applications in nanotechnology, electronics, and biomedicine.

Structure-Reactivity Relationships in Carbamate-Containing Systems

Influence of the Carbamate Moiety on Alkene Functionalization Reactivity

The carbamate group, with its amalgam of amide and ester functionalities, can modulate the reactivity of a nearby alkene through a combination of electronic and steric effects. While the carbamate group in this compound is not in direct conjugation with the but-3-enyl double bond, its presence is not electronically inert and its bulk can play a significant role in directing the approach of reagents.

The primary role of the carbamate group in many synthetic contexts is as a protecting group for amines. This protection decreases the nucleophilicity of the nitrogen atom, preventing it from interfering with electrophilic reagents intended to react with other parts of the molecule, such as the alkene. organic-chemistry.org

Electronic Effects:

Steric Effects and Directing Group Ability:

More pronounced is the steric influence of the carbamate group. The bulk of the ethyl carbamate moiety can hinder the approach of reagents to one face of the molecule, leading to stereoselectivity in reactions such as epoxidation or hydroboration. youtube.comyoutube.com For instance, in epoxidation reactions using reagents like m-chloroperoxybenzoic acid (m-CPBA), the peroxy acid will preferentially approach the less sterically hindered face of the alkene. libretexts.orgleah4sci.com

Furthermore, the oxygen atoms of the carbamate carbonyl can act as a Lewis basic site, capable of coordinating to metal catalysts or reagents. This coordination can direct the reagent to a specific face of the alkene, a phenomenon known as a "directing effect". While more commonly observed in systems where the carbamate is closer to the reacting center, such as in C-H activation, similar principles can apply to alkene functionalization. magtech.com.cn For example, in hydroboration-oxidation reactions, while the regioselectivity is primarily governed by the substitution pattern of the alkene (anti-Markovnikov addition), the stereoselectivity can be influenced by the steric bulk of nearby functional groups. masterorganicchemistry.comyoutube.commasterorganicchemistry.comyoutube.comkhanacademy.org In the case of this compound, the carbamate group could influence the facial selectivity of the borane addition.

Research on other unsaturated systems has demonstrated that carbamate and amide groups can exert significant steric control in epoxidation reactions. acs.org In some cases, the carbonyl oxygen of the carbamate can even participate in hydrogen bonding with the incoming reagent, further influencing the trajectory of attack.

The following table summarizes the potential influence of the carbamate moiety on common alkene functionalization reactions:

| Reaction | Potential Influence of Carbamate Moiety | Primary Effect |

| Electrophilic Addition | Subtle electronic effect on carbocation stability. | Electronic |

| Epoxidation | Steric hindrance directing the electrophilic oxygen to the less hindered face. Potential for hydrogen bonding with the peroxy acid. | Steric/Directing |

| Hydroboration-Oxidation | Steric bulk influencing the facial selectivity of borane addition. | Steric |

| Catalytic Hydrogenation | The carbamate itself is generally stable to these conditions, allowing for selective reduction of the alkene. Steric bulk may influence catalyst approach. | Steric |

Conformational Analysis and its Impact on Synthetic Outcomes

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its reactivity. youtube.com For a flexible molecule like this compound, multiple conformations are accessible through rotation around single bonds. The relative energies of these conformations, and the energy barriers between them, dictate which shapes the molecule is most likely to adopt. This, in turn, affects how it interacts with other molecules.

The carbamate functional group itself has distinct conformational preferences. Due to partial double bond character in the C-N bond, rotation is restricted, leading to the possibility of syn and anti conformers with respect to the orientation of the groups attached to the nitrogen and the carbonyl oxygen. Generally, carbamates show a preference for the anti (or trans) conformation, where the larger substituents on the nitrogen and the oxygen of the ester are pointing away from each other, to minimize steric strain. nih.gov However, the energy difference between syn and anti conformers can be small, and both may be present in equilibrium. nih.gov

The preferred geometry of the carbamate group.

Torsional strain along the but-3-en-1-yl chain.

Steric interactions between the ethyl group, the butenyl chain, and the carbamate functionality.

The conformation of the molecule directly impacts the accessibility of the alkene's faces to incoming reagents. A conformation that shields one face of the double bond will lead to preferential reaction on the opposite, more exposed face. This principle, known as steric-approach control, is fundamental to achieving stereoselectivity in synthesis. nih.gov

For example, in a hypothetical diastereoselective reaction, if a particular conformation of this compound is significantly lower in energy, and in that conformation one face of the alkene is blocked, the product distribution will be skewed towards the product formed from attack on the unhindered face. The stereochemical outcome of a reaction can therefore provide indirect evidence for the preferred conformation of the substrate in the transition state. nih.gov

Computational modeling, in conjunction with experimental techniques like NMR spectroscopy, can be used to predict and determine the most stable conformations of carbamate-containing molecules. nih.gov Such studies on related systems have shown that intramolecular interactions, such as weak hydrogen bonds, can play a role in stabilizing certain conformations.

The table below outlines key conformational considerations for this compound and their potential impact on reactivity.

| Conformational Feature | Description | Impact on Synthetic Outcomes |

| Carbamate Geometry | Preference for anti conformation around the N-C(O) bond to minimize steric interactions. | Influences the overall shape and the positioning of the ethyl and butenyl groups relative to the carbonyl. |

| Butenyl Chain Rotation | Rotation around the C-C single bonds of the butenyl chain leads to various staggered and eclipsed conformations. | Determines the spatial orientation of the terminal alkene relative to the carbamate group. |

| Steric Shielding | The ethyl group and the carbamate oxygen can sterically block one face of the alkene in certain conformations. | Leads to diastereoselectivity in reactions like epoxidation and hydroboration. |

| Transition State Conformation | The molecule will adopt the lowest energy conformation in the transition state of a reaction. | The structure of the transition state, which is influenced by the starting conformation, dictates the stereochemical outcome. |

Conclusion

Ethyl but-3-en-1-ylcarbamate, while not a widely studied compound in its own right, serves as an excellent model for understanding the interplay of the carbamate (B1207046) and alkene functional groups. Its predicted properties and reactivity are based on the solid foundations of organic chemistry. The synthetic versatility of this molecule, stemming from its bifunctional nature, makes it a potentially useful, albeit underexplored, tool for the construction of complex organic molecules and novel polymeric materials. Further research into the specific properties and reactions of this compound could unveil new applications in both organic synthesis and materials science.

Emerging Research Frontiers in Carbamate Chemistry

Sustainable Synthesis of Carbamate (B1207046) Compounds

The traditional synthesis of carbamates has often relied on hazardous reagents such as phosgene (B1210022) and isocyanates. The contemporary focus has shifted towards greener, more sustainable alternatives.

Development of Green Chemistry Approaches for Carbamate Production

Modern synthetic strategies for carbamates prioritize the use of non-toxic, renewable feedstocks and environmentally benign reaction conditions. A prominent green approach is the direct synthesis from amines, alcohols, and carbon dioxide (CO₂), a readily available and non-toxic C1 source. This method aligns with the principles of atom economy and waste reduction. For a compound like Ethyl but-3-en-1-ylcarbamate, this would involve the reaction of but-3-en-1-amine with ethanol (B145695) and CO₂.

Other green methodologies include the transesterification of other carbamates or the reaction of amines with organic carbonates. These methods circumvent the need for hazardous phosgene derivatives. The development of solvent-free reaction conditions or the use of greener solvents like supercritical CO₂ or ionic liquids further enhances the sustainability profile of carbamate synthesis.

Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis plays a pivotal role in the sustainable synthesis of carbamates, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. A variety of catalytic systems have been explored for carbamate synthesis, each with its own advantages.

| Catalyst Type | Examples | Key Advantages | Potential Relevance for this compound Synthesis |

| Base Catalysts | Organic bases (e.g., DBU, TMG), Metal oxides (e.g., ZnO, MgO) | High activity for CO₂ activation, mild reaction conditions. | Could facilitate the reaction between but-3-en-1-amine, ethanol, and CO₂. |

| Acid Catalysts | Brønsted acids (e.g., H₂SO₄), Lewis acids (e.g., ZnCl₂) | Can activate the alcohol component. | Potentially useful in reactions involving ethanol as the ethyl source. |

| Metal Catalysts | Transition metal complexes (e.g., of Cu, Ru, Pd) | High turnover numbers, potential for asymmetric synthesis. | Could be explored for stereoselective synthesis if chiral centers are introduced. |

| Enzymatic Catalysts | Lipases, Carbonic anhydrases | High selectivity, mild conditions, environmentally friendly. | Biocatalytic routes could offer a highly sustainable pathway. |

The choice of catalyst can significantly influence the reaction rate and the final yield of this compound. Research in this area is focused on developing more active, robust, and recyclable catalysts to further improve the economic and environmental viability of carbamate production.

Advanced Applications in Bio-inspired and Mechanistic Studies (Non-Clinical)

Beyond their traditional roles, carbamates are finding new life in fundamental chemical and biological research. The unique electronic and structural properties of the carbamate moiety make it a versatile tool for probing biological systems and understanding reaction mechanisms.

Exploration of Carbamate-Derived Intermediates in Model Biological Pathways

Carbamates can serve as mimics of transition states or intermediates in various enzymatic reactions. The carbamate group can resemble the tetrahedral intermediate formed during peptide bond hydrolysis, making carbamate-containing molecules valuable tools for studying proteases. For instance, carbamate derivatives are being investigated as inhibitors of enzymes implicated in diseases like Alzheimer's, where they can interact with the active site of acetylcholinesterase plos.orgnih.gov. The but-3-enyl group in this compound introduces an unsaturated functionality that could be exploited for covalent modification of enzyme active sites, providing a means to study enzyme function and inhibition. Furthermore, the metabolic fate of carbamates is an area of active investigation, with studies exploring their degradation pathways in various organisms nih.gov.

Designing Molecular Probes for Mechanistic Enzymology Studies

The carbamate functional group is a key component in the design of molecular probes for studying enzyme activity. Carbamates can act as "warheads" in activity-based probes (ABPs) that covalently modify the active site of specific enzymes, allowing for their detection and characterization in complex biological samples. For example, carbamate-based probes have been successfully employed to profile the activity of serine hydrolases nih.govnih.govacs.org. The vinyl group in this compound could potentially be functionalized with reporter tags, such as fluorophores or biotin, to create novel probes for studying enzymes that recognize or process unsaturated lipid-like substrates. The design of such probes can be guided by computational modeling to predict their reactivity and selectivity towards target enzymes.

Integration of Computational and Experimental Methodologies for Novel Carbamate Transformations

The synergy between computational chemistry and experimental work is accelerating the discovery and optimization of new reactions and applications for carbamates.

Computational methods, particularly Density Functional Theory (DFT), are being used to elucidate the reaction mechanisms of carbamate formation and transformation at the molecular level. These studies can provide valuable insights into transition state geometries, reaction energetics, and the role of catalysts, which can guide the design of more efficient synthetic routes researchgate.netmdpi.comrsc.org. For a novel compound like this compound, DFT calculations could be used to predict its reactivity, spectroscopic properties, and potential reaction pathways.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool that can be used to correlate the structural features of carbamate derivatives with their biological activity or toxicity plos.orgnih.govmdpi.comresearchgate.net. By building predictive QSAR models, researchers can design new carbamate-based molecules with desired properties, such as enhanced enzyme inhibitory activity or reduced off-target effects. High-throughput screening (HTS) techniques, both experimental and computational, can then be used to rapidly evaluate large libraries of carbamate derivatives to identify lead compounds for further development nih.govacs.orgmdpi.comsigmaaldrich.com.

The integration of these computational and experimental approaches represents a modern paradigm in chemical research that is poised to unlock the full potential of novel carbamate compounds like this compound.

| Computational Method | Application in Carbamate Research | Relevance to this compound |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity and spectroscopic properties. | Predicting synthetic pathways and understanding the electronic structure of the butenyl group. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling and predicting biological activity and toxicity. | Designing derivatives with specific biological targets or improved safety profiles. |

| Molecular Docking | Predicting the binding mode of carbamates to biological targets like enzymes. | Investigating potential interactions with enzymes of interest. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of carbamates in biological environments. | Understanding the conformational flexibility and interactions of the molecule in solution or within a protein binding site. |

Machine Learning Approaches in Carbamate Synthesis Design

The synthesis of specific carbamates, such as this compound, is increasingly benefiting from the integration of machine learning (ML). These computational tools are shifting synthesis design from a trial-and-error process to a more predictive and efficient endeavor. youtube.com ML algorithms can analyze vast datasets of published chemical reactions to identify patterns and predict outcomes for novel transformations. youtube.com This data-driven approach allows for the rapid optimization of reaction conditions, including catalyst selection, solvent effects, and temperature, to maximize yield and purity.